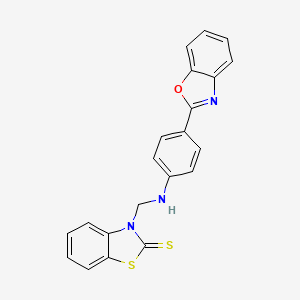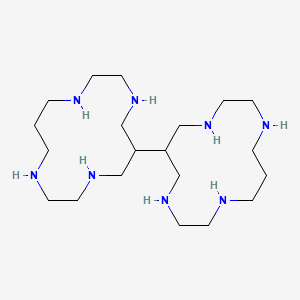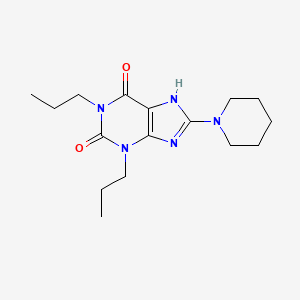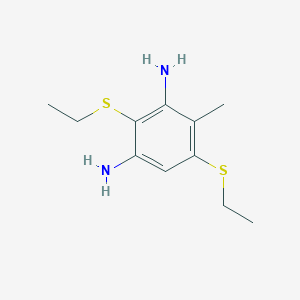
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is a quaternary ammonium compound with a unique structure that includes a long dodecyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate 3-dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
化学反应分析
Types of Reactions
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the desired anion source.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloride or sulfate salts of the compound.
科学研究应用
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture studies as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in formulations of cleaning agents, emulsifiers, and antistatic agents.
作用机制
The compound exerts its effects primarily through its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the hydroxyethyl group provides hydrophilicity. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The bromide ion plays a role in the ionic interactions and stabilization of the compound in solution.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is unique due to its specific combination of a dodecyl chain and a hydroxyethyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubilization and stabilization of hydrophobic compounds.
属性
CAS 编号 |
111864-08-5 |
|---|---|
分子式 |
C17H36BrNO2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-(3-dodecyl-1,3-oxazolidin-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19)14-16-20-17-18;/h19H,2-17H2,1H3;1H/q+1;/p-1 |
InChI 键 |
PSIHBGYBQYKWGL-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+]1(CCOC1)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


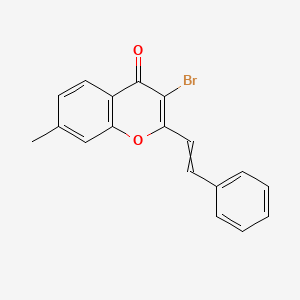
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)

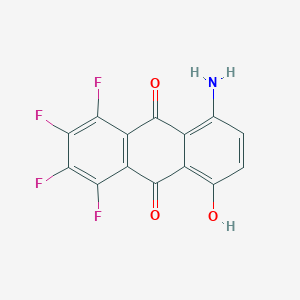


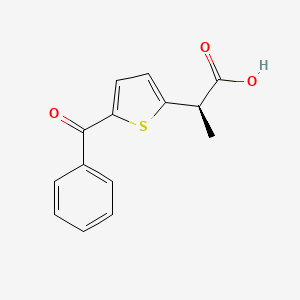


![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
